3-{[2-(Trifluoromethyl)-4-quinazolinyl]amino}benzoic acid hydrochloride
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Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It also contains a quinazolinyl group, which is a type of heterocyclic compound . The trifluoromethyl group is a common substituent in organic chemistry, known for its ability to alter the chemical properties of the molecule .
Molecular Structure Analysis
The molecular structure of your compound would likely be complex due to the presence of the quinazolinyl group. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its specific structure. For example, the trifluoromethyl group is known to increase the acidity of neighboring protons .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2.ClH/c17-16(18,19)15-21-12-7-2-1-6-11(12)13(22-15)20-10-5-3-4-9(8-10)14(23)24;/h1-8H,(H,23,24)(H,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYYHIZPDTWQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=CC(=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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